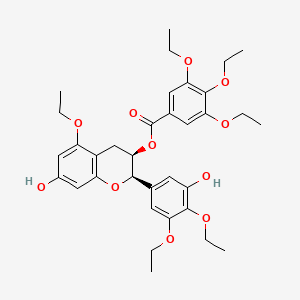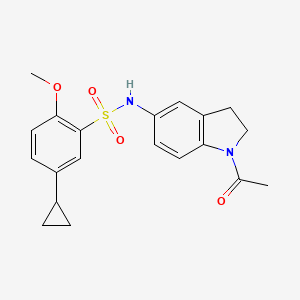
Trim24/brpf1-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trim24/brpf1-IN-2 is a potent dual inhibitor targeting the bromodomains of tripartite motif-containing protein 24 (TRIM24) and bromodomain and PHD finger containing protein 1 (BRPF1). This compound has shown significant potential in cancer research, particularly in the treatment of prostate cancer, due to its ability to inhibit the growth of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trim24/brpf1-IN-2 involves the optimization and evaluation of 1-(indolin-1-yl)ethan-1-ones. The synthetic route typically includes the following steps:
Formation of the Indolin-1-yl Moiety: This step involves the reaction of indole derivatives with appropriate reagents to form the indolin-1-yl group.
Ethan-1-one Derivatization: The indolin-1-yl group is then reacted with ethan-1-one derivatives under specific conditions to form the desired compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Trim24/brpf1-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Substitution reactions can be used to replace specific functional groups with others, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Trim24/brpf1-IN-2 has a wide range of scientific research applications, including:
Mechanism of Action
Trim24/brpf1-IN-2 exerts its effects by binding to the bromodomains of TRIM24 and BRPF1. This binding inhibits the interaction of these proteins with acetylated histones, thereby regulating gene expression and inhibiting cancer cell growth. The compound’s mechanism of action involves the disruption of epigenetic signaling pathways, leading to the suppression of oncogenic processes .
Comparison with Similar Compounds
Similar Compounds
BRPF1B/TRIM24-IN-1: Another dual inhibitor targeting TRIM24 and BRPF1, with similar inhibitory effects.
Y08624: A novel dual inhibitor with reasonable Caco-2 permeability, used in cancer research.
Uniqueness
Trim24/brpf1-IN-2 is unique due to its high binding affinity and specificity for the bromodomains of TRIM24 and BRPF1. This specificity makes it a valuable tool in cancer research, particularly for prostate cancer, where it has shown significant efficacy in inhibiting cancer cell growth .
Properties
Molecular Formula |
C20H22N2O4S |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-5-yl)-5-cyclopropyl-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C20H22N2O4S/c1-13(23)22-10-9-16-11-17(6-7-18(16)22)21-27(24,25)20-12-15(14-3-4-14)5-8-19(20)26-2/h5-8,11-12,14,21H,3-4,9-10H2,1-2H3 |
InChI Key |
GUDHFUSYMUTOKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)C4CC4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


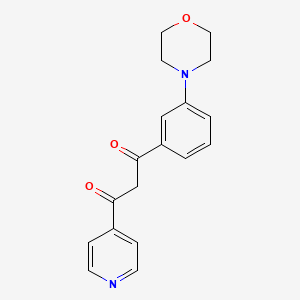
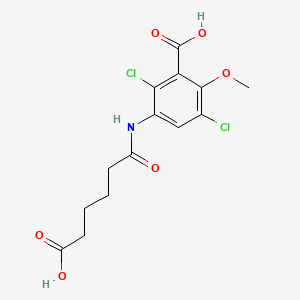

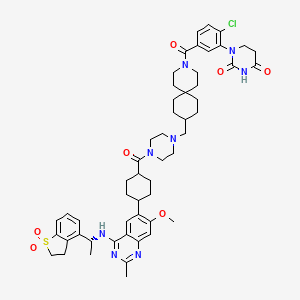
![(4S)-5-[[(2S)-1-[[(2S)-6-amino-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid](/img/structure/B12388702.png)
![5-[2-[[(4S)-4-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-1-[4-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoyl]amino]ethylamino]naphthalene-1-sulfonic acid](/img/structure/B12388713.png)
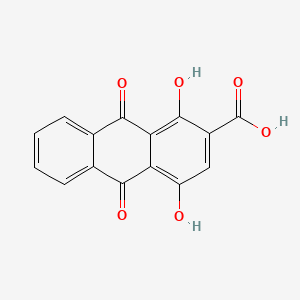
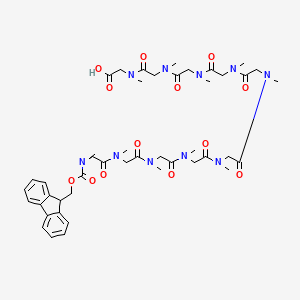
![1-[4-[4-(4-fluorophenyl)-2-[4-[5-(4-fluorophenyl)-4-[4-(4-methylpiperazin-1-yl)phenyl]-1H-imidazol-2-yl]phenyl]-1H-imidazol-5-yl]phenyl]-4-methylpiperazine](/img/structure/B12388723.png)
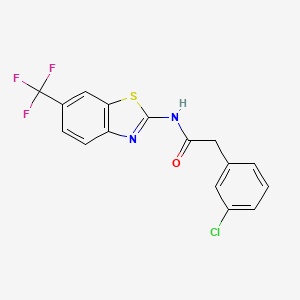

![2-[4-[(5,6-Diphenylpyrazin-2-yl)-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]butoxy]acetic acid](/img/structure/B12388739.png)
